(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol
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Overview
Description
(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a triazolopyrimidine moiety, and various functional groups such as hydroxyethoxy and isopropylamino
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the isopropylamino and propylthio groups: These functional groups are introduced via substitution reactions using suitable reagents.
Attachment of the hydroxyethoxy group: This step involves an etherification reaction, where the hydroxyethoxy group is attached to the cyclopentane ring.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that facilitate the reactions while minimizing side products is crucial.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazolopyrimidine moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The isopropylamino and propylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the triazolopyrimidine moiety could produce various reduced derivatives.
Scientific Research Applications
(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(methylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol
- (1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol
Uniqueness
The uniqueness of (1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C17H28N6O4S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(1S,2S,3S,5R)-3-(2-hydroxyethoxy)-5-[7-(propan-2-ylamino)-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2-diol |
InChI |
InChI=1S/C17H28N6O4S/c1-4-7-28-17-19-15(18-9(2)3)12-16(20-17)23(22-21-12)10-8-11(27-6-5-24)14(26)13(10)25/h9-11,13-14,24-26H,4-8H2,1-3H3,(H,18,19,20)/t10-,11+,13+,14-/m1/s1 |
InChI Key |
GPYSGZGVSGYFIP-UVLXDEKHSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)NC(C)C |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC(C)C |
Origin of Product |
United States |
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